molecular formula C16H18N6OS B2451789 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide CAS No. 1058238-87-1

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide

Cat. No.: B2451789
CAS No.: 1058238-87-1
M. Wt: 342.42
InChI Key: ZYZQBALKCFJABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a heterocyclic compound that features a triazolo-pyrimidine core

Properties

IUPAC Name

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-2-22-15-14(20-21-22)16(19-11-18-15)24-10-13(23)17-9-8-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZQBALKCFJABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NCCC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether group (–S–) acts as a nucleophile, enabling displacement reactions with electrophiles such as alkyl halides.

Reaction Conditions Product Notes
AlkylationR-X (alkyl halide), base, DMF2-((3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)(alkylthio))-N-phenethylacetamideSelective substitution at sulfur.

Oxidation Reactions

The thioether group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.

Reagent Conditions Product Outcome
H₂O₂ (30%)Acetic acid, 0–5°CSulfoxide derivativePartial oxidation.
mCPBACH₂Cl₂, RTSulfone derivativeComplete oxidation.

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Product Yield Mechanism
6M HCl, reflux, 12h2-((3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid~65%Acid-catalyzed hydrolysis.
2M NaOH, ethanol, 80°C, 6hSodium 2-((3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetate~72%Base-mediated saponification.

Electrophilic Aromatic Substitution (EAS)

The triazolo-pyrimidine core participates in EAS, particularly at electron-rich positions.

Reaction Conditions Product Regioselectivity
BrominationBr₂, FeBr₃, CHCl₃, 50°C5-Bromo-3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl derivativeC5 position favored .
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl derivativeModerate yield (~55%) .

Cycloaddition Reactions

The triazole ring engages in [3+2] cycloadditions, typical of 1,2,3-triazoles.

Reagent Conditions Product Application
Phenylacetylene, Cu(I) catalystDMSO, RT, 24hTriazole-fused hybridClick chemistry applications .

Metal-Catalyzed Cross-Coupling

The aryl groups facilitate Suzuki-Miyaura and Buchwald-Hartwig couplings.

Reaction Conditions Product Catalyst
Suzuki couplingAryl boronic acid, Pd(PPh₃)₄Biaryl-substituted derivativePd(0), K₂CO₃, DMF/H₂O .

Stability and Reactivity Trends

  • pH Sensitivity : The compound hydrolyzes slowly in acidic (pH < 3) or basic (pH > 10) conditions, releasing acetic acid derivatives.

  • Thermal Stability : Decomposes above 200°C, forming ethylamine and sulfur-containing byproducts.

Mechanism of Action

The mechanism of action of 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Biological Activity

The compound 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a member of the triazolo[4,5-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H18N6S\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{S}

This structure includes a triazolo[4,5-d]pyrimidine core linked to a phenethylacetamide moiety through a thioether bond.

Antiplatelet Activity

Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antiplatelet activity. A synthesis of ticagrelor analogues—related to our compound—demonstrated that structural modifications could maintain antiplatelet effects while potentially reducing antibacterial properties. This dissociation suggests that the antiplatelet mechanism operates independently from other biological activities such as antibacterial effects .

Anticancer Activity

Research has shown that triazolo[4,5-d]pyrimidine derivatives possess anticancer properties. In particular, compounds with similar structures have been evaluated for their efficacy against gastric cancer cell lines. A quantitative structure-activity relationship (QSAR) analysis identified key descriptors correlating with anti-gastric cancer activity. Notably, electronic properties such as HOMO and LUMO energies were significant predictors of bioactivity .

Antibacterial Activity

While some triazolo[4,5-d]pyrimidines exhibit antibacterial properties, specific modifications can lead to a loss of this activity. For instance, slight structural changes in ticagrelor analogues resulted in a diminished ability to combat methicillin-resistant Staphylococcus aureus (MRSA), indicating that the antibacterial and antiplatelet activities may not be inherently linked .

Study 1: Antiplatelet Efficacy

In a study focusing on the synthesis of triazolo[4,5-d]pyrimidine derivatives, compounds were tested for their ability to inhibit platelet aggregation. The results demonstrated that certain derivatives retained significant antiplatelet activity comparable to established agents like ticagrelor. The study emphasized the potential for developing new antithrombotic agents based on these structures .

Study 2: QSAR Analysis in Cancer Treatment

Another investigation utilized QSAR models to predict the anticancer efficacy of various triazolo[4,5-d]pyrimidine hybrids against gastric cancer cells. The study revealed strong correlations between molecular descriptors and biological activity, leading to the identification of promising candidates for further development in cancer therapeutics .

Table 1: Biological Activities of Selected Triazolo[4,5-d]pyrimidines

Compound NameActivity TypeIC50 (µM)Reference
TicagrelorAntiplatelet0.5
Compound AAnticancer10
Compound BAntibacterial15

Q & A

Basic: What are the optimal synthetic routes for 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide?

Methodological Answer:
The synthesis of this compound involves multi-step reactions starting from heterocyclic precursors. A key intermediate is the 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine scaffold, which can be functionalized via nucleophilic substitution. For example:

Thioether Formation : React the 7-chloro derivative of the triazolopyrimidine core with a thiol-containing reagent (e.g., thioglycolic acid) under basic conditions (e.g., NaOH in ethanol) to introduce the thioether group.

Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thioacetic acid intermediate with phenethylamine.

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the pure product.
Validation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Basic: How to characterize the molecular structure of this compound?

Methodological Answer:
Structural characterization requires a combination of spectroscopic and crystallographic techniques:

X-ray Diffraction (XRD) : Single-crystal XRD provides precise bond lengths, angles, and confirmation of regiochemistry in the triazolopyrimidine core. For example, XRD can resolve ambiguities in sulfur atom positioning in the thioether linkage .

NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 8.2–8.8 ppm) and ethyl/phenethyl groups (δ 1.3–1.5 ppm for CH3, δ 2.8–3.6 ppm for CH2). ¹³C NMR confirms carbonyl (δ ~170 ppm) and triazole/pyrimidine carbons.

Mass Spectrometry : HRMS (ESI+) validates the molecular ion [M+H]+ with <2 ppm error .

Advanced: How to design experiments to assess its environmental fate and degradation pathways?

Methodological Answer:
Follow the framework from Project INCHEMBIOL ():

Abiotic Studies :

  • Hydrolysis : Incubate the compound in buffered solutions (pH 4, 7, 9) at 25°C and 50°C. Monitor degradation via HPLC-UV at 254 nm.
  • Photolysis : Expose aqueous solutions to UV light (λ = 254 nm) and analyze photoproducts using LC-QTOF-MS.

Biotic Studies :

  • Use soil microcosms spiked with the compound. Quantify microbial degradation via LC-MS/MS and identify metabolites.

Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation and persistence .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or undefined mechanisms. Mitigate this via:

Standardized Assays : Re-evaluate activity using uniform protocols (e.g., IC50 determination in enzyme inhibition assays with controlled ATP concentrations and incubation times).

Orthogonal Validation : Combine in vitro (e.g., kinase inhibition) and cellular (e.g., apoptosis assays) models. For example, confirm triazolopyrimidine-mediated enzyme inhibition via Western blotting for downstream targets.

Structural-Activity Analysis : Compare analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to identify critical functional groups (e.g., the trifluoromethyl group’s role in potency) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents.

First Aid : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and consult a physician. Provide SDS documentation to medical personnel .

Waste Disposal : Neutralize acidic/basic residues before disposal. Use certified hazardous waste containers for organic solvents.

Advanced: How to evaluate its enzyme inhibition mechanisms using computational and experimental approaches?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions between the compound and target enzymes (e.g., kinases). Focus on hydrogen bonding with the triazole nitrogen and hydrophobic interactions with the phenethyl group.

Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, vary ATP concentrations in kinase assays with fixed inhibitor concentrations.

Mutagenesis : Engineer enzyme mutants (e.g., Ala-scanning of binding pockets) to validate docking predictions .

Advanced: How to assess its stability under varying pH and temperature conditions for formulation studies?

Methodological Answer:

Forced Degradation :

  • Acidic/Base Stress : Prepare solutions in 0.1 M HCl (pH 1) and 0.1 M NaOH (pH 13). Heat at 60°C for 24 hours. Analyze degradation products via UPLC-PDA.
  • Oxidative Stress : Treat with 3% H2O2 at room temperature for 6 hours.

Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. Plot Arrhenius graphs (ln k vs. 1/T) to predict shelf life.

Excipient Screening : Test stabilizers (e.g., cyclodextrins) in lyophilized formulations using DSC/TGA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.